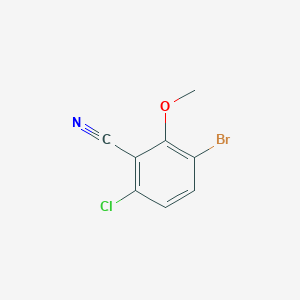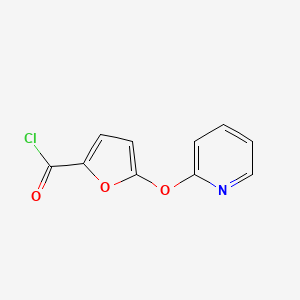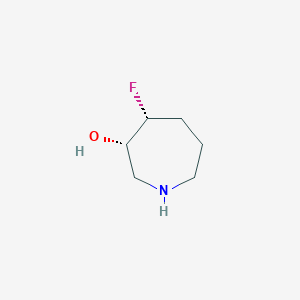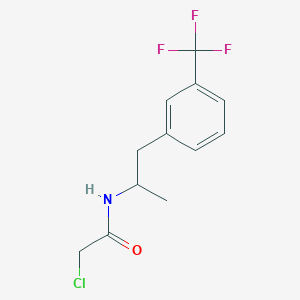
2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide is an organic compound with the molecular formula C12H13ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and an acetamide moiety attached to a phenethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide typically involves the reaction of 2-chloroacetamide with alpha-methyl-3-(trifluoromethyl)phenethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide moiety to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]benzamide
- 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]propionamide
- 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]butyramide
Uniqueness
2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro group provides a reactive site for further chemical modifications. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
21015-13-4 |
|---|---|
Molecular Formula |
C12H13ClF3NO |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
2-chloro-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H13ClF3NO/c1-8(17-11(18)7-13)5-9-3-2-4-10(6-9)12(14,15)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
InChI Key |
GECNVUCCRYGYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


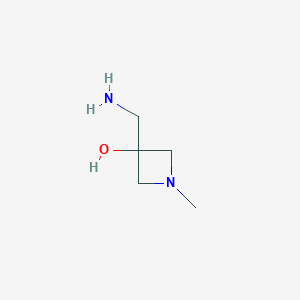
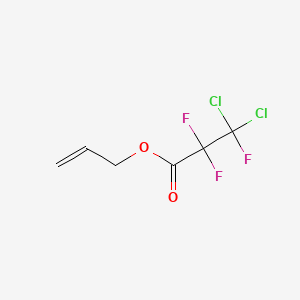
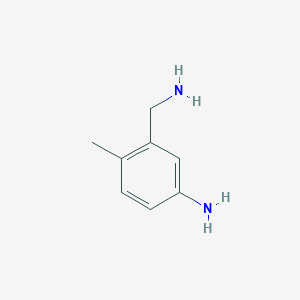
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
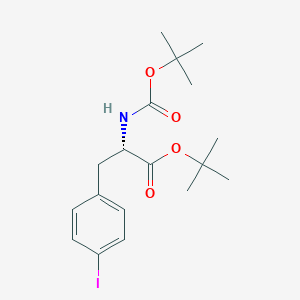
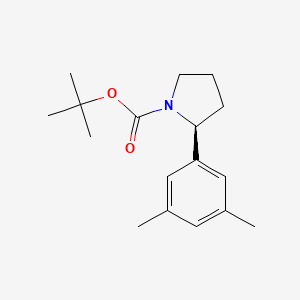

![(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)


